1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Lipophilicity logP Hydrogen-bond acceptors

Procure CAS 898445-36-8—the only N-tosylpiperidine urea in its series with documented EU REACH registration and Spanish Phytosanitary listing. Its conformationally restricted scaffold and elevated logP (3.12) provide a distinct physicochemical profile vs. des-tosyl CB1 modulators, making it ideal for sEH inhibitor screening, agrochemical formulation studies, and ADME assay calibration. Zero prior bioactivity annotations in ChEMBL offer a patent-free, publication-ready starting point for probe discovery. REACH compliance ensures regulatory acceptance for EU-based plant protection product trials under Regulation (EC) No 1107/2009.

Molecular Formula C21H26ClN3O3S
Molecular Weight 435.97
CAS No. 898445-36-8
Cat. No. B2545499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
CAS898445-36-8
Molecular FormulaC21H26ClN3O3S
Molecular Weight435.97
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H26ClN3O3S/c1-16-5-11-20(12-6-16)29(27,28)25-15-3-2-4-19(25)13-14-23-21(26)24-18-9-7-17(22)8-10-18/h5-12,19H,2-4,13-15H2,1H3,(H2,23,24,26)
InChIKeyIYYMZFWIOYIHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea (CAS 898445-36-8): Procurement-Ready Physicochemical and Regulatory Profile


1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea (CAS 898445-36-8) is a synthetic trisubstituted urea derivative with molecular formula C₂₁H₂₆ClN₃O₃S and molecular weight 435.97 g/mol [1]. The compound integrates a 4-chlorophenyl urea pharmacophore, a tosyl-protected piperidine, and an ethyl linker, yielding a calculated logP of 3.12, topological polar surface area (tPSA) of 69 Ų, four hydrogen-bond acceptors, and one hydrogen-bond donor [2]. It is registered under EU REACH (EC number 100.355.970) [3] and appears in the Spanish Register of Phytosanitary Products [4], confirming its status as an industrially relevant, commercially available chemical substance with documented regulatory standing.

Why Generic Piperidinyl-Urea Analogs Cannot Substitute for 1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea in Procurement Specifications


Within the piperidinyl-urea chemical class, three structural variables dictate functional divergence: (i) the N-aryl substituent on the urea, (ii) the N-substituent on the piperidine ring, and (iii) the linker length and position. For CAS 898445-36-8, the combination of a 4-chlorophenyl group and an N-tosylpiperidine connected via a 2-ethyl linker is structurally distinct from the des-tosyl analog N-(4-chlorophenyl)-N'-(2-piperidinoethyl)urea—a published CB1 allosteric modulator with Kd = 1.4 nM at human CB1 [1]—and from well-studied sEH inhibitors such as CAY10640 (IC₅₀ = 0.4 nM), which employ an N-acylpiperidin-4-yl rather than an N-tosylpiperidin-2-yl scaffold [2]. The tosyl group alters lipophilicity (ΔlogP ≈ +1.1 vs. des-tosyl analog), introduces conformational restriction on the piperidine ring, and adds two hydrogen-bond acceptor sites (sulfonamide S=O), all of which modulate target binding, metabolic stability, and off-target profiles in ways that cannot be inferred from close analogs alone [3][4].

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea vs. Structural Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity vs. Des-Tosyl Analog

The N-tosyl group on CAS 898445-36-8 imparts a calculated logP of 3.12, approximately 1.1 log units higher than the estimated logP of ~2.0 for its des-tosyl analog, 1-(4-chlorophenyl)-3-(2-piperidin-1-ylethyl)urea [1]. Additionally, the target compound carries four hydrogen-bond acceptors (urea carbonyl, two sulfonamide S=O, and the sulfonamide oxygen) versus two in the des-tosyl analog (urea carbonyl only), while reducing hydrogen-bond donors from two to one [2]. These differences are expected to influence passive membrane permeability, plasma protein binding, and CYP-mediated metabolism—critical parameters in both pharmacokinetic and agrochemical distribution studies.

Lipophilicity logP Hydrogen-bond acceptors Physicochemical profiling Drug-likeness

Conformational Restriction: Tosyl-Induced Piperidine Ring Constraint vs. Flexible N-Alkyl Piperidine Analogs

The N-tosylpiperidine moiety in CAS 898445-36-8 introduces conformational restriction on the piperidine ring through steric bulk and the planar geometry of the sulfonamide S=O group. This contrasts with N-alkyl piperidine analogs, where the piperidine ring can freely interconvert between chair conformations and rotate around the N-substituent bond [1]. Published SAR studies on piperidine-derived urea sEH inhibitors demonstrate that constraining the piperidine conformation—through 3,3-disubstitution or N-acyl/N-sulfonyl substitution—can shift inhibitor potency by >100-fold and dramatically alter selectivity against ion channels and CYP enzymes [2]. Although direct sEH IC₅₀ data for this specific compound are not yet available in the public domain, the conformational restriction imposed by the N-tosyl group is a validated design principle in the class .

Conformational restriction Piperidine N-substitution sEH inhibitor design Scaffold rigidity

Regulatory and Industrial Differentiation: EU REACH Registration vs. Analog Compounds

CAS 898445-36-8 is registered under the EU REACH regulation (EC number 100.355.970), with Classification & Labelling (C&L) Inventory data maintained in ECHA CHEM [1]. It is additionally listed in the Spanish Register of Phytosanitary Products (Registro de Productos Fitosanitarios) [2]. In contrast, close structural analogs—including 1-(m-tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, 1-(3-chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, and 1-(thiophen-2-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea—do not have publicly listed REACH registrations or phytosanitary approvals [3][4]. This regulatory differentiation is significant for procurement in industrial and agricultural research contexts where compliance documentation, safety data sheets, and approved-use status are mandatory.

REACH registration Regulatory compliance Phytosanitary registration Industrial chemical status

Molecular Weight and PSA Differentiation: Influence on Membrane Permeability vs. Lead-Like sEH Inhibitors

CAS 898445-36-8 has a molecular weight of 435.97 Da and a topological polar surface area (tPSA) of 69 Ų [1]. This places it above the typical 'lead-like' range (MW ≤ 350 Da, tPSA ≤ 60 Ų) but within the 'drug-like' range (MW ≤ 500 Da) [2]. By comparison, the benchmark sEH inhibitor CAY10640 (1-aryl-3-(1-acylpiperidin-4-yl)urea analog) has a reported IC₅₀ of 0.4 nM and a lower MW (approximately 370–400 Da depending on the exact analog) [3]. The higher MW and tPSA of the target compound suggest potentially lower passive membrane permeability but may also confer greater metabolic stability and reduced off-target promiscuity—a trade-off well-documented in the sEH inhibitor optimization literature, where adding polar substituents to the piperidine ring reduced hERG and CYP liabilities [3].

Molecular weight Polar surface area Membrane permeability Drug-likeness sEH inhibitors

ChEMBL Novelty Status: Absence of Reported Bioactivity Data as a Differentiator for Probe Discovery

As of April 2026, CAS 898445-36-8 has no reported biological activity data in the ChEMBL database, no associated publications in PubMed indexed by its CAS number or IUPAC name, and no clinical trial records [1][2]. This contrasts sharply with its des-tosyl analog (Kd = 1.4 nM at CB1, reported in BindingDB) and with extensively characterized sEH inhibitors such as CAY10640 (IC₅₀ = 0.4 nM, multiple in vivo studies) [3][4]. The absence of existing bioactivity annotations positions this compound as a genuinely underexplored chemotype for target-based screening, offering researchers the opportunity to generate first-in-class data without the intellectual property entanglements or publication bias associated with heavily studied analogs.

Chemical probe Novelty ChEMBL Screening library Underexplored scaffold

Regioisomeric Differentiation: 4-Chlorophenyl vs. 3-Chlorophenyl Substitution in Tosylpiperidinyl-Urea Series

The target compound carries a 4-chlorophenyl substituent on the urea, whereas the regioisomeric analog 1-(3-chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea places chlorine at the meta position. In aryl urea SAR—most extensively documented for CB1 allosteric modulators and sEH inhibitors—the position of halogen substitution on the phenyl ring affects both target binding affinity and selectivity. For example, in the PSNCBAM-1 diarylurea series, moving the chlorine substituent from para to meta or ortho positions altered CB1 allosteric antagonist potency by 5- to 50-fold [1][2]. Although direct comparative IC₅₀ data for these two tosylpiperidinyl-urea regioisomers are not publicly available, the class-level precedent establishes that regioisomeric substitution is not functionally interchangeable.

Regioisomer 4-Chlorophenyl 3-Chlorophenyl Structure-activity relationship Aryl substitution

Procurement-Ready Application Scenarios for 1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea Based on Verified Evidence


Target-Based Screening for Soluble Epoxide Hydrolase (sEH) and Related Hydrolase Enzymes

The N-tosylpiperidine urea scaffold of CAS 898445-36-8 aligns with the well-validated pharmacophore for sEH inhibition, wherein the urea carbonyl coordinates the catalytic Tyr residue and the N-substituent occupies a hydrophobic pocket [1]. The compound's conformationally restricted tosylpiperidine (Evidence Item 2) and higher lipophilicity vs. lead-like sEH inhibitors (Evidence Item 1) make it suitable for screening against sEH and structurally related α/β-hydrolase fold enzymes to profile how increased MW and logP affect potency and selectivity relative to optimized leads such as CAY10640 (IC₅₀ = 0.4 nM) [2]. Its REACH registration (Evidence Item 3) supports procurement for laboratory-scale screening in EU-based facilities.

Phytosanitary and Agrochemical Research Programs Requiring Regulatory-Compliant Substances

Unlike its structural analogs that lack regulatory standing, CAS 898445-36-8 holds documented REACH registration and listing in the Spanish Phytosanitary Register [3][4] (Evidence Item 3). This makes it the only compound within its immediate analog series suitable for agrochemical formulation studies, plant metabolism investigations, and environmental fate assessments conducted under EU regulatory frameworks. Researchers designing plant protection product trials should prioritize this compound over non-registered analogs to ensure compliance with EU Regulation (EC) No 1107/2009 concerning the placing of plant protection products on the market [4].

Chemical Biology Probe Development Leveraging an Underexplored Tosylpiperidinyl-Urea Chemotype

With zero reported bioactivity annotations in ChEMBL and no prior publications (Evidence Item 5), CAS 898445-36-8 represents a clean-slate starting point for chemical probe development [5]. Unlike the extensively characterized des-tosyl CB1 modulator (Kd = 1.4 nM) [6] or the PSNCBAM-1 series [7], this compound offers an unexplored combination of a 4-chlorophenyl urea and a tosylpiperidine—a scaffold not represented in any current public bioactivity database. This novelty is advantageous for academic probe discovery programs seeking publishable, patent-free starting points, as well as for commercial screening libraries aiming to diversify chemical space coverage.

Physicochemical Profiling and ADME Assay Development Using a Higher-MW, Higher-logP Probe

The compound's computed logP of 3.12 and MW of 436 Da (Evidence Items 1 and 4) place it in a distinct physicochemical quadrant compared to most optimized piperidinyl-urea leads (MW 340–410 Da). This makes CAS 898445-36-8 a valuable tool compound for calibrating permeability assays (PAMPA, Caco-2), metabolic stability assays (microsomal and hepatocyte), and plasma protein binding assays at the upper boundary of 'drug-like' chemical space. Procurement for ADME laboratories seeking to validate assay dynamic range with compounds of known computed parameters is directly supported by the ZINC-calculated properties [8].

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